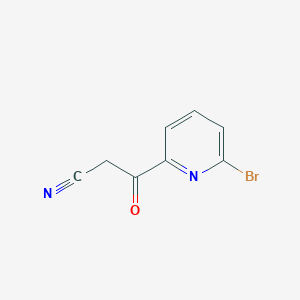![molecular formula C8H15NO2 B1442304 1-[3-(Hidroximetil)pirrolidin-1-il]propan-1-ona CAS No. 1247626-90-9](/img/structure/B1442304.png)
1-[3-(Hidroximetil)pirrolidin-1-il]propan-1-ona
Descripción general
Descripción
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring attached to a propanone group, with a hydroxymethyl substituent on the nitrogen atom of the pyrrolidine ring
Aplicaciones Científicas De Investigación
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, a five-membered nitrogen heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The hydroxymethyl group attached to the third carbon of the pyrrolidine ring potentially allows for hydrogen bonding and interaction with polar molecules.
Mode of Action
The presence of the hydroxymethyl group and the pyrrolidine ring might enable interaction with biomolecules, potentially leading to various biochemical reactions.
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological pathways .
Result of Action
Action Environment
It is known that the compound’s properties, such as solubility and stability, can be influenced by factors such as temperature, ph, and the presence of other substances .
Análisis Bioquímico
Biochemical Properties
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the hydroxymethyl group, which can participate in hydrogen bonding and other non-covalent interactions. Additionally, the pyrrolidine ring can engage in hydrophobic interactions with protein residues, influencing the compound’s binding affinity and specificity .
Cellular Effects
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways and improve cellular function. At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .
Metabolic Pathways
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and transferases, which facilitate its biotransformation and elimination from the body. These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of cofactors involved in metabolic reactions, further modulating its effects on cellular metabolism .
Transport and Distribution
The transport and distribution of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, it can be transported across cell membranes by solute carrier proteins and accumulate in organelles such as the endoplasmic reticulum and mitochondria. These distribution patterns can influence the compound’s activity and function .
Subcellular Localization
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications. For example, the presence of a hydroxymethyl group can facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression. Additionally, this compound can be targeted to the mitochondria, affecting mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-(hydroxymethyl)pyrrolidine with propanone under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the propanone moiety can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products:
Oxidation: The major product is 1-[3-(carboxymethyl)pyrrolidin-1-yl]propan-1-one.
Reduction: The major product is 1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
Comparación Con Compuestos Similares
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one can be compared with other similar compounds, such as:
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]ethan-1-one: This compound has a similar structure but with an ethanone group instead of a propanone group.
1-[3-(Hydroxymethyl)pyrrolidin-1-yl]butan-1-one: This compound has a butanone group instead of a propanone group.
Uniqueness: The uniqueness of 1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxymethyl group and propanone moiety make it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-8(11)9-4-3-7(5-9)6-10/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDRJJDYPQJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


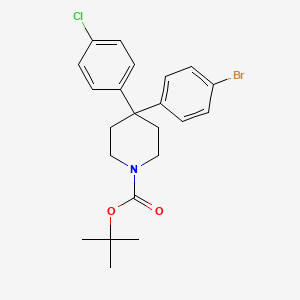
![5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1442223.png)
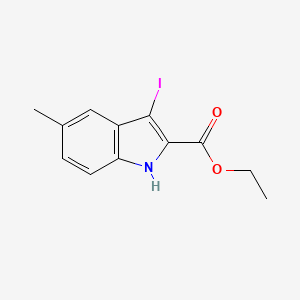
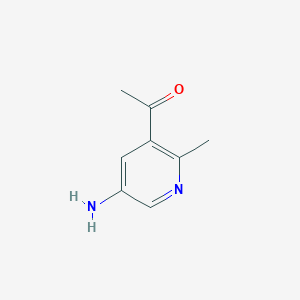
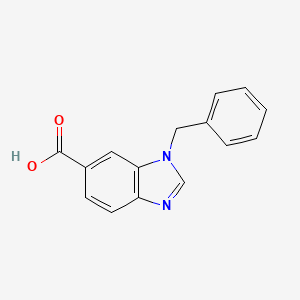

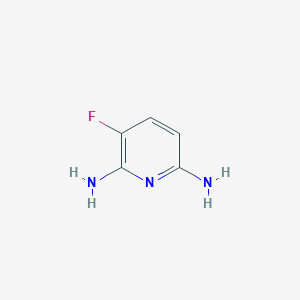

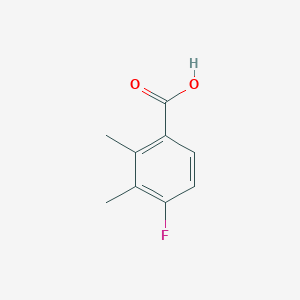
![Tert-butyl 3-(aminomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1442237.png)


